molecular formula C18H17N5OS3 B12005313 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B12005313
M. Wt: 415.6 g/mol
InChI Key: DLPWSGKKWWVXNA-KEBDBYFISA-N
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Description

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a pyridine ring, and a hydrazide group

Preparation Methods

The synthesis of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps. The process begins with the formation of the thiadiazole ring, followed by the introduction of the sulfanyl group. The final step involves the condensation of the thiadiazole derivative with pyridin-3-ylmethylideneacetohydrazide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like Pd/C, and specific temperatures and pressures to optimize the reaction outcomes.

Scientific Research Applications

2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives and hydrazide-containing molecules. What sets 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:

This detailed article provides a comprehensive overview of 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17N5OS3

Molecular Weight

415.6 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C18H17N5OS3/c1-13-4-6-14(7-5-13)11-25-17-22-23-18(27-17)26-12-16(24)21-20-10-15-3-2-8-19-9-15/h2-10H,11-12H2,1H3,(H,21,24)/b20-10+

InChI Key

DLPWSGKKWWVXNA-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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